(S)-(-)-1,2-Propanediol di-p-tosylate

Catalog No.
S1898423
CAS No.
60434-71-1
M.F
C17H20O6S2
M. Wt
384.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1,2-Propanediol di-p-tosylate

CAS Number

60434-71-1

Product Name

(S)-(-)-1,2-Propanediol di-p-tosylate

IUPAC Name

2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate

Molecular Formula

C17H20O6S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3

InChI Key

QSFWYZTZYVIPGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

As a Chiral Protecting Group

One of the primary applications of (S)-(-)-1,2-Propanediol di-p-tosylate lies in organic synthesis as a protecting group for chiral 1,2-diols. The tosylate groups can be selectively introduced and removed under controlled reaction conditions, allowing chemists to manipulate other functional groups on the diol while preserving the stereochemistry at the chiral center [1]. This property is valuable in the synthesis of enantiopure pharmaceuticals and other chiral compounds.

Here are some examples of research articles where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a protecting group:

  • Enantioselective Synthesis of Fluoroquinolones:
  • Asymmetric Catalysis with Chiral Brønsted Acid-Base Complexes:

As a Chiral Resolving Agent

(S)-(-)-1,2-Propanediol di-p-tosylate can also be employed as a chiral resolving agent to separate racemic mixtures of diols into their enantiomers. This technique relies on the formation of diastereomeric esters between the di-tosylate and the racemic diol. The diastereomers often exhibit different physical properties, allowing for their separation through techniques like chromatography [2].

Here's an example of a research article where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a resolving agent:

  • Resolution of Racemic Alcohols via Diastereomeric Ester Formation with (S)-(-)-1,2-Propanediol di-p-Tosylate: [In development - scientific literature search did not reveal freely available articles on this specific application]

This compound is a derivative of 1,2-propanediol (propylene glycol) where both hydroxyl groups are replaced with tosylate (tosyl) groups (p-toluenesulfonyl). The (S)-(-) designation indicates the molecule has a single stereocenter with an S configuration and is optically active, meaning it rotates plane-polarized light [].

The significance of (S)-(-)-1,2-propanediol di-p-tosylate lies in its ability to introduce a chiral center with a defined S configuration into target molecules. This is crucial for synthesizing enantiopure compounds, which are essential in various fields like pharmaceuticals and agrochemicals, where one enantiomer can have significantly different properties than the other [].


Molecular Structure Analysis

(S)-(-)-1,2-Propanediol di-p-tosylate possesses a central carbon chain with three carbons. One carbon (the stereocenter) is bonded to a hydroxyl group (replaced by a tosylate group) and a methyl group, resulting in the S configuration. The other two carbons each hold a tosylate group and a hydrogen atom [].

Key features of the molecule include:

  • The presence of two bulky tosylate groups, which influence the reactivity of the molecule and can be selectively displaced in reactions [].
  • The single stereocenter, allowing for the introduction of chirality into target molecules [].

Chemical Reactions Analysis

(S)-(-)-1,2-Propanediol di-p-tosylate is involved in various synthetic transformations. Here are some notable reactions:

  • Substitution reactions: The tosylate groups can be readily displaced by nucleophiles under various reaction conditions. This allows for the installation of diverse functional groups at the central carbon, leading to various chiral products [].

Example: Reaction with Grignard reagents (RMgX) to form chiral alcohols:

(S)-(-)-CH3CH(OH)CH2OTs + RMgX → (S)-(-)-CH3CH(OH)CH2R + MgXOTs []

  • Asymmetric aldol reactions

    (S)-(-)-1,2-Propanediol di-p-tosylate can serve as a chiral diol equivalent in asymmetric aldol reactions. This enables the synthesis of enantioenriched aldol products with high selectivity.

  • Cyclization reactions

    The molecule's structure allows for intramolecular cyclization reactions, leading to the formation of chiral cyclic compounds.

Note


Physical And Chemical Properties Analysis

  • Melting point: Around 70-72 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

384.07013070 g/mol

Monoisotopic Mass

384.07013070 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-16

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